3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
CAS No.: 1326872-08-5
Cat. No.: VC7720069
Molecular Formula: C25H20N4O5
Molecular Weight: 456.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326872-08-5 |
|---|---|
| Molecular Formula | C25H20N4O5 |
| Molecular Weight | 456.458 |
| IUPAC Name | 3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H20N4O5/c1-32-18-10-17(11-19(13-18)33-2)22-27-23(34-28-22)16-8-9-20-21(12-16)26-25(31)29(24(20)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |
| Standard InChI Key | HZIVMXCDZFIHSU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, starting with the formation of the quinazoline-2,4-dione core. This can be achieved through reactions involving anthranilic acid or similar precursors . The introduction of the oxadiazole moiety might involve condensation reactions between appropriate precursors, such as amidoximes and esters or acids, under specific conditions to form the oxadiazole ring .
Biological Activity
While specific data on 3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is not available, compounds with similar scaffolds have shown promise in various biological assays. For instance, quinazoline-2,4-dione derivatives have been explored as antimicrobial agents, targeting bacterial gyrase and DNA topoisomerase IV . The oxadiazole ring's presence could potentially enhance bioavailability or target specificity.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | Calculated based on the molecular formula |
| Synthesis Route | Multi-step synthesis involving quinazoline and oxadiazole formation |
| Biological Activity | Antimicrobial or anticancer potential based on scaffold |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume